1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine
Overview
Description
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is an organic compound that features a piperidine ring substituted with a 5-bromo-2-chlorobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine typically involves the reaction of 5-bromo-2-chlorobenzyl chloride with 4-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
For industrial-scale production, the process may involve optimizing the reaction conditions to increase yield and purity. This can include using more efficient catalysts, optimizing temperature and pressure conditions, and employing continuous flow reactors to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents, while oxidation can produce alcohols or ketones .
Scientific Research Applications
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperidine
- 1-(5-Bromo-2-chlorobenzyl)-4-phenylpiperidine
- 1-(5-Bromo-2-chlorobenzyl)-4-isopropylpiperidine
Uniqueness
1-(5-Bromo-2-chlorobenzyl)-4-methylpiperidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both bromine and chlorine atoms provides opportunities for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-[(5-bromo-2-chlorophenyl)methyl]-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN/c1-10-4-6-16(7-5-10)9-11-8-12(14)2-3-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQQXUQYJMYAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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